1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a chemical compound characterized by the presence of a difluoromethyl group attached to a morpholine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
The synthetic routes often involve the use of difluoromethylation reagents and specific reaction conditions to ensure the successful incorporation of the difluoromethyl group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in its activity, influencing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include enzymatic reactions and receptor interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as those containing difluoromethyl groups or morpholine rings. Similar compounds include:
Difluoromethylated compounds: These compounds share the difluoromethyl group, which imparts unique chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring, which is a common structural motif in various chemical and pharmaceutical applications
Properties
IUPAC Name |
1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c1-3-7(13)12-4-5-14-9(2,6-12)8(10)11/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLOBZZTQJSGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.